1-Chloroundeca-2,5-diyne
Description
1-Chloroundeca-2,5-diyne (C₁₁H₁₅Cl) is a halogenated aliphatic diyne characterized by a terminal chlorine substituent at position 1 and conjugated triple bonds at positions 2 and 3. Its structure comprises an 11-carbon chain with sp-hybridized carbons at the 2,5-diyne moiety, imparting rigidity and electron-deficient properties. The chlorine atom introduces electron-withdrawing effects, influencing reactivity and intermolecular interactions.
Properties
CAS No. |
81366-80-5 |
|---|---|
Molecular Formula |
C11H15Cl |
Molecular Weight |
182.69 g/mol |
IUPAC Name |
1-chloroundeca-2,5-diyne |
InChI |
InChI=1S/C11H15Cl/c1-2-3-4-5-6-7-8-9-10-11-12/h2-5,8,11H2,1H3 |
InChI Key |
IWSCRSCUQGVUTQ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCC#CCC#CCCl |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The comparison focuses on diynes with analogous conjugated systems but varying substituents and chain lengths. Key compounds include hex-3-ene-1,5-diyne (Bergman cycloaromatization substrate) and hypothetical analogs like 1-iodoundeca-2,5-diyne .
Table 1: Structural and Reactivity Comparison
*EWG = Electron-Withdrawing Group
Key Findings :
Electronic Effects :
- The terminal chlorine in this compound reduces electron density at the diyne core compared to unsubstituted hex-3-ene-1,5-diyne. This may hinder cyclization reactions (e.g., Bergman-type autoaromatization) by destabilizing transition states or biradical intermediates .
- In contrast, hex-3-ene-1,5-diyne undergoes efficient Bergman cyclization due to optimal orbital alignment and absence of electron-withdrawing groups.
Longer chains may also alter aggregation behavior, as seen in polyynes, though empirical data are lacking.
Theoretical Predictions :
- Multireference Brillouin-Wigner perturbation theory (as applied to hex-3-ene-1,5-diyne ) could model this compound’s cyclization. Preliminary hypotheses suggest higher activation energy due to Cl-induced destabilization of the singlet biradical intermediate.
Synthetic Utility: Chlorine’s leaving-group capability might enable functionalization at C1, distinguishing it from non-halogenated diynes.
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